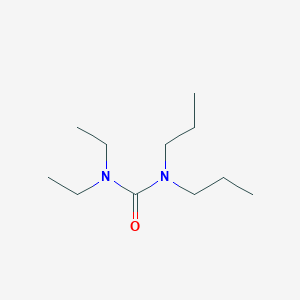

Urea, N,N-diethyl-N',N'-dipropyl-

Description

Significance of Highly Substituted Ureas in Modern Organic Chemistry

Highly substituted ureas, particularly tetra-substituted ureas, are compounds characterized by a central carbonyl group bonded to two nitrogen atoms, each of which is further bonded to two organic substituents. This structural motif imparts a unique combination of steric and electronic properties, making them valuable in various domains of modern organic chemistry.

Their significance stems from several key aspects:

Reagents and Catalysts: Tetra-substituted ureas are utilized as powerful reagents and catalysts in organic synthesis. Their steric bulk and electronic nature can influence the stereochemistry and efficiency of chemical reactions. For instance, they have been investigated as non-nucleophilic bases and as components of catalytic systems.

Solvents: Due to their high polarity, aprotic nature, and often liquid state at room temperature, certain tetra-substituted ureas serve as effective solvents for a range of chemical transformations, particularly those involving organometallic reagents. nih.gov

Precursors for Biologically Active Molecules: The urea (B33335) functional group is a common feature in many pharmaceuticals and agrochemicals. mdpi.comresearchgate.net The synthesis of complex, highly substituted ureas is often a critical step in the development of new therapeutic agents and crop protection chemicals. mdpi.com Research has shown that unsymmetrical urea derivatives are prevalent in enzyme inhibitors, antiviral agents, and selective receptor modulators. mdpi.com

Material Science: The properties of tetra-substituted ureas make them suitable for applications in material science. For example, they can be used as plasticizers and stabilizers in polymers. Specifically, analogous compounds like 1,3-Diethyl-1,3-diphenylurea have been used as stabilizers for smokeless powder. nih.gov

The synthesis of unsymmetrical tetra-substituted ureas, where the four substituents on the nitrogen atoms are not all identical, presents a particular challenge and an area of active research. mdpi.comacs.orgguidechem.com The development of efficient and selective methods for their preparation is crucial for accessing a wider range of molecular architectures with tailored properties. acs.orgnih.gov Modern synthetic strategies often focus on metal-free or catalytic methods to improve efficiency and reduce environmental impact. mdpi.comresearchgate.net

Overview of the Research Landscape for N,N-diethyl-N',N'-dipropyl-urea and Analogous Structures

The specific compound, Urea, N,N-diethyl-N',N'-dipropyl- , is an unsymmetrical tetra-substituted urea. While detailed research publications focusing exclusively on this molecule are not abundant, its properties and potential applications can be understood by examining its own chemical data and the research landscape of structurally similar compounds.

Physicochemical Properties of N,N-diethyl-N',N'-dipropyl-urea

The fundamental properties of this compound are summarized in the table below, based on available chemical databases. uni.luhslg-tech.com

| Property | Value |

| Molecular Formula | C11H24N2O |

| Molecular Weight | 200.32 g/mol |

| CAS Number | 59486-97-4 |

| Canonical SMILES | CCCN(CCC)C(=O)N(CC)CC |

| InChI | InChI=1S/C11H24N2O/c1-5-9-13(10-6-2)11(14)12(7-3)8-4/h5-10H2,1-4H3 |

| XLogP3-AA | 2.3 |

| Complexity | 149 |

| Rotatable Bond Count | 6 |

This data is compiled from chemical databases and may be computed rather than experimentally determined.

Research on Analogous Structures

The research landscape for analogous tetra-substituted ureas provides insights into the potential areas of interest for N,N-diethyl-N',N'-dipropyl-urea. A notable analogue is N,N'-Diethyl-N,N'-diphenylurea .

| Property | N,N'-Diethyl-N,N'-diphenylurea |

| Molecular Formula | C17H20N2O |

| Molecular Weight | 268.35 g/mol |

| CAS Number | 13114-73-3 |

| Melting Point | 72-75 °C |

| Primary Use | Stabilizer for organic chemical intermediates |

Data sourced from various chemical suppliers and databases. acs.org

The study of N,N'-diethyl-N,N'-diphenylurea reveals its application as a stabilizer, particularly in industrial contexts. The crystal and molecular structure of this compound has also been a subject of investigation, providing fundamental data on the conformational properties of such ureas.

The synthesis of unsymmetrical tetra-substituted ureas is an area of significant academic and industrial research. Various methods have been developed, including:

Reaction of N,N-disubstituted carbamic acid halides with secondary amines. nih.gov

Solid-phase synthesis techniques, which are particularly useful for creating libraries of compounds for screening purposes. nih.gov

Catalytic methods, including the use of palladium catalysts for the oxidative carbonylation of amines. uni.lu

Metal-free approaches, utilizing reagents like hypervalent iodine compounds to mediate the coupling of amides and amines. mdpi.com

These synthetic advancements are crucial for accessing novel tetra-substituted ureas, including N,N-diethyl-N',N'-dipropyl-urea, and exploring their potential in various scientific and industrial applications. While specific research on N,N-diethyl-N',N'-dipropyl-urea is not extensively documented in publicly available literature, its structural features suggest it could be a target for synthesis and evaluation in areas where other tetra-substituted ureas have shown utility, such as in catalysis, as specialized solvents, or as intermediates in the synthesis of more complex molecules.

Structure

3D Structure

Properties

CAS No. |

59486-97-4 |

|---|---|

Molecular Formula |

C11H24N2O |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

1,1-diethyl-3,3-dipropylurea |

InChI |

InChI=1S/C11H24N2O/c1-5-9-13(10-6-2)11(14)12(7-3)8-4/h5-10H2,1-4H3 |

InChI Key |

HZRZRMFUYAUCLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C(=O)N(CC)CC |

Origin of Product |

United States |

Molecular Structure, Conformation, and Isomerism of N,n Diethyl N ,n Dipropyl Urea

Conformational Analysis of Tetra-Substituted Urea (B33335) Moieties

The conformation of N,N-diethyl-N',N'-dipropyl-urea is a complex subject influenced by several key factors that dictate the three-dimensional orientation of its constituent groups.

The urea functional group is characterized by significant electron delocalization, which can be represented by resonance structures. libretexts.orglumenlearning.com In the case of N,N-diethyl-N',N'-dipropyl-urea, the lone pair of electrons on each nitrogen atom can be delocalized into the carbonyl (C=O) group. This delocalization results in a partial double bond character for the C-N bonds and a partial negative charge on the oxygen atom, with a corresponding partial positive charge on the nitrogen atoms.

Table 1: Resonance Structures of the Urea Moiety

| Resonance Structure | Description |

|---|---|

| I | The primary Lewis structure with a carbon-oxygen double bond and carbon-nitrogen single bonds. |

| II | A resonance form showing delocalization of the lone pair from one nitrogen to form a C=N double bond, with a negative charge on the oxygen. |

| III | A resonance form showing delocalization of the lone pair from the other nitrogen to form a C=N double bond, with a negative charge on the oxygen. |

| Resonance Hybrid | The actual structure is a hybrid of these forms, with partial double bond character in the C-N bonds and a delocalized negative charge on the oxygen. |

The ethyl and propyl groups attached to the nitrogen atoms in N,N-diethyl-N',N'-dipropyl-urea introduce significant steric bulk. This steric hindrance plays a crucial role in determining the molecule's preferred conformation by influencing the rotational barriers around the C-N and N-alkyl bonds. acs.orgmdpi.com

Rotation around the C(sp2)-N bond in substituted ureas is a hindered process. acs.org The energy barrier for this rotation is influenced by both electronic effects from the alkyl groups and steric clashes between the substituents. nih.govrsc.org For instance, the size and branching of the alkyl groups can significantly impact the rotational energy barriers. Larger and more branched alkyl groups, like propyl groups compared to ethyl groups, will generally lead to higher rotational barriers due to increased steric repulsion. mdpi.com

Studies on simpler alkyl-substituted ureas have shown that the barriers to rotation around the C-N bond are in the range of 8-10 kcal/mol. acs.org The presence of four alkyl groups in N,N-diethyl-N',N'-dipropyl-urea would be expected to result in complex potential energy surfaces with multiple local minima corresponding to different rotational isomers.

Table 2: Estimated Rotational Barriers in Substituted Ureas

| Bond | Type of Rotation | Estimated Barrier Height (kcal/mol) | Influencing Factors |

|---|---|---|---|

| C(sp2)-N | Rotation of the N-dialkyl group relative to the carbonyl plane. | 8 - 10 | Resonance, Steric hindrance between alkyl groups and the carbonyl oxygen. acs.org |

| N-C(sp3) | Rotation of the ethyl or propyl group. | 4 - 6 | Steric interactions with other alkyl groups and the urea backbone. nih.gov |

The restricted rotation around the C-N bonds gives rise to different planar or near-planar conformations, often described as cis or trans with respect to the relative orientation of the substituents on the two nitrogen atoms across the carbonyl group. For a tetra-substituted urea like N,N-diethyl-N',N'-dipropyl-urea, the possible conformations include cis-cis, trans-trans, and cis-trans arrangements of the alkyl groups relative to the C=O bond.

The preferred conformation in both solution and the solid state is a balance between minimizing steric hindrance and maximizing stabilizing electronic interactions. acs.orgpsu.edu In many N,N'-disubstituted ureas, a trans-trans conformation is often favored to minimize steric clashes between the substituents. researchgate.net However, for tetra-substituted ureas, the situation is more complex. The interplay of the four alkyl groups can lead to non-planar geometries to alleviate steric strain. researchgate.netnih.gov

The specific conformation of N,N-diethyl-N',N'-dipropyl-urea in the solid state would be determined by crystal packing forces in addition to intramolecular interactions. psu.edu In solution, the molecule is likely to exist as a dynamic equilibrium of different conformers, with the relative populations depending on the solvent and temperature. acs.org

Due to the relatively low rotational barriers, N,N-diethyl-N',N'-dipropyl-urea exhibits dynamic conformational behavior in solution. acs.org The molecule is not static but rather undergoes rapid interconversion between different conformational states at room temperature. This flexibility is a key characteristic of many acyclic molecules.

Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study this dynamic behavior. At sufficiently low temperatures, the interconversion between different conformers may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, these signals will broaden and eventually coalesce into a single time-averaged signal, providing information about the energy barriers separating the conformers.

Intramolecular Interactions Governing Molecular Geometry

The final molecular geometry of N,N-diethyl-N',N'-dipropyl-urea is a result of various intramolecular interactions. Beyond the dominant resonance and steric effects, other subtle forces are at play.

Tautomeric Equilibria in Related Urea Derivatives

Urea and its derivatives can theoretically exist in different tautomeric forms, such as the common amide form and the less stable imidic acid (or isourea) form. For N,N-diethyl-N',N'-dipropyl-urea, a tautomeric shift would involve the migration of a proton from one of the α-carbons of the alkyl groups to the carbonyl oxygen.

However, for simple alkyl-substituted ureas, the amide tautomer is overwhelmingly more stable than the imidic acid tautomer. mdpi.comnih.gov The equilibrium lies heavily on the side of the keto form (the standard urea structure). The high stability of the carbonyl group and the relatively high energy of the C=N double bond in the imidic acid form make this tautomerization energetically unfavorable. Therefore, for all practical purposes, N,N-diethyl-N',N'-dipropyl-urea exists exclusively in the amide form.

Theoretical and Computational Chemistry Studies of N,n Diethyl N ,n Dipropyl Urea

Quantum Chemical Calculations for Conformational and Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of N,N-diethyl-N',N'-dipropyl-urea. These computational methods provide insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) for Ground State Properties (e.g., DFT-D, M06-2X)

Density Functional Theory (DFT) has become a standard tool for investigating the ground state properties of urea (B33335) derivatives. For highly substituted ureas, such as N,N-diethyl-N',N'-dipropyl-urea, London dispersion forces play a significant role in determining the conformational preferences. Therefore, DFT methods that include dispersion corrections, such as the DFT-D family of functionals, are crucial for accurate predictions. Similarly, functionals like M06-2X have been shown to provide reliable results for the conformational analysis of flexible molecules, including various urea derivatives. nih.gov

Studies on related N,N'-diaryl-N,N'-dialkyl ureas have demonstrated that these computational approaches can accurately predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov For N,N-diethyl-N',N'-dipropyl-urea, DFT calculations would be essential to determine the preferred spatial arrangement of the ethyl and propyl groups around the urea core.

A theoretical study on the thermal decomposition of various alkyl- and phenylureas utilized the M06-2X functional, among others, to calculate enthalpies of formation and bond dissociation energies, highlighting its utility in understanding the energetic properties of these systems. acs.org

| Computational Method | Application in Urea Derivatives | Key Findings |

| DFT-D | Conformational analysis | Essential for accurately modeling dispersion forces that influence the spatial arrangement of substituents. |

| M06-2X | Conformational analysis, thermochemistry | Provides reliable geometries and energetic information for flexible urea molecules. nih.gov |

Energy Landscapes and Conformational Barriers

The rotation around the C-N bonds in ureas is a key factor in their conformational flexibility. For a tetra-substituted urea like N,N-diethyl-N',N'-dipropyl-urea, the potential energy surface is complex, with multiple local minima corresponding to different stable conformers. Computational studies on similar highly substituted ureas have revealed that the interplay of steric hindrance and weak intramolecular interactions governs the relative energies of these conformers and the heights of the barriers separating them. acs.org

These energy landscapes can be mapped out by systematically rotating the dihedral angles of the substituent groups and calculating the energy at each point using quantum chemical methods. This analysis provides a detailed picture of the molecule's flexibility and the likelihood of different conformations being populated at a given temperature.

HOMO-LUMO Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical reactivity and the energy required for electronic excitation.

For urea derivatives, the HOMO is typically located on the nitrogen and oxygen atoms, reflecting their electron-donating character, while the LUMO is often centered on the carbonyl group. In substituted ureas, the nature and orientation of the substituents can significantly influence the energies and distributions of these frontier orbitals. nih.gov A HOMO-LUMO analysis for N,N-diethyl-N',N'-dipropyl-urea would provide valuable information about its reactivity and potential for participating in electronic transitions, which is relevant for applications in materials science and photochemistry.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

While quantum chemical calculations provide detailed information about isolated molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time, offering insights into solvation, conformational dynamics, and intermolecular interactions. nih.govacs.orgstrath.ac.ukpnas.orgnih.gov

For N,N-diethyl-N',N'-dipropyl-urea, MD simulations in various solvents would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational equilibrium of the urea derivative. Such simulations can also predict dynamic properties like diffusion coefficients and rotational correlation times. Studies on unsubstituted urea in aqueous solutions have provided a detailed picture of its hydration structure and its effect on the surrounding water network. nih.govacs.orgnih.gov Similar approaches could be applied to understand the behavior of N,N-diethyl-N',N'-dipropyl-urea in different chemical environments.

Natural Bond Orbital (NBO) Analysis in Highly Substituted Urea Ligands

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.orgyoutube.commpg.deq-chem.com NBO analysis provides a localized picture of the electronic structure, which is particularly useful for understanding the bonding in highly substituted molecules like N,N-diethyl-N',N'-dipropyl-urea.

Key insights from an NBO analysis would include:

Hybridization: The hybridization of the nitrogen and carbon atoms in the urea core.

Bond Orders: The nature of the C=O and C-N bonds, including the extent of delocalization of the nitrogen lone pairs into the carbonyl group.

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals, which can reveal subtle electronic effects of the ethyl and propyl substituents.

In studies of amides and related compounds, NBO analysis has been instrumental in quantifying the extent of resonance and understanding how substituents modulate electronic structure. wikipedia.org

Computational Prediction of Reactivity and Selectivity in Urea Derivatives

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of chemical reactions. For urea derivatives, theoretical studies can help to understand reaction mechanisms and to design new synthetic routes. cmu.edunih.govresearchgate.net

A study on the thermal decomposition of urea derivatives demonstrated that computational methods can be used to map out potential energy surfaces for unimolecular reactions, identifying the most likely decomposition pathways. acs.org The calculations showed that these compounds primarily decompose through four-center pericyclic reactions to yield isocyanates and amines, with the reaction rates being dependent on the nature of the substituents on the nitrogen atoms. acs.org

Reaction Mechanisms and Reactivity of N,n Diethyl N ,n Dipropyl Urea Analogs

Nucleophilic Substitution Reactions in Hindered Urea (B33335) Systems

Ureas are generally characterized by their inertness toward nucleophiles such as alcohols, amines, and thiols, typically requiring harsh conditions like high temperatures, strong acids or bases, or metal catalysis to undergo nucleophilic substitution. nih.gov This stability makes them effective as robust protecting groups for amines. However, a significant deviation from this behavior is observed in sterically hindered trisubstituted ureas. These compounds exhibit remarkable reactivity, undergoing efficient substitution reactions with a variety of nucleophiles under neutral conditions, sometimes reaching completion within an hour at room temperature. nih.gov

The increased reactivity is directly linked to the steric hindrance around one of the nitrogen atoms. For instance, studies comparing the methanolysis of various N-phenyl ureas revealed that increasing the steric bulk of the N',N'-dialkyl substituents dramatically accelerates the reaction rate. While N-phenyl-N',N'-dimethylurea and N-phenyl-N',N'-diethylurea show minimal reactivity, analogs with bulkier groups like diisopropyl or a combination of methyl and tert-butyl react readily. nih.gov This enhanced reactivity suggests a mechanism that is facilitated by steric strain, rather than a conventional addition-elimination pathway, which would be expected to be slower with increased steric hindrance. nih.gov

The data below illustrates the effect of steric hindrance on the solvolysis of various ureas in neutral methanol.

Table 1: Solvolysis of N-Aryl Ureas in Neutral Methanol

| Entry | Compound | R | R' | R'' | T [°C] | t [h] | Yield of Methyl N-phenylcarbamate [%] |

|---|---|---|---|---|---|---|---|

| 1 | 3a | Ph | Me | Me | 70 | 18 | <1 |

| 2 | 3b | Ph | Et | Et | 70 | 18 | <2 |

| 3 | 3c | Ph | iPr | iPr | 70 | 18 | 81 |

| 4 | 3e | Ph | Me | tBu | 70 | <5 min | >99 |

| 5 | 3f | Ph | Et | tBu | 50 | 1 | >99 |

Data sourced from Angewandte Chemie International Edition. nih.gov

The high reactivity of hindered ureas stems from their ability to function as "masked isocyanates." nih.goved.ac.uk Under neutral conditions, these ureas can dissociate to generate a highly reactive isocyanate intermediate, which is then rapidly trapped by a nucleophile present in the reaction mixture. nih.gov This process circumvents the need for hazardous reagents like phosgene (B1210022) traditionally used to produce isocyanates. nih.gov

The generation of the isocyanate is believed to proceed through one of two potential pathways. The first involves the direct liberation of the isocyanate from the urea molecule. The second, a much-postulated route, involves the formation of a transient zwitterionic precursor of the form Ar–N=C(O⁻)–NR₂H⁺. nih.gov This zwitterion then expels a secondary amine (R₂NH) to yield the N-aryl isocyanate. nih.gov The relief of steric strain within the hindered urea provides the driving force for the formation of either the zwitterion or the isocyanate directly. The crystalline and stable nature of hindered ureas makes them convenient reagents for the in situ generation of isocyanates. nih.gov

A key mechanistic feature in the generation of isocyanates from hindered ureas is the "proton switch." nih.goved.ac.uk This mechanism involves a nucleophile-mediated proton transfer that facilitates the breakdown of the urea. In the presence of a nucleophile like methanol, a molecule of the alcohol can facilitate the proton transfer in a manner similar to that proposed for water in urea hydrolysis. nih.gov The alcohol abstracts a proton from the N-H group of the urea while simultaneously donating a proton to the dialkyl-substituted nitrogen atom. This concerted process lowers the activation energy for the cleavage of the C-N bond, leading to the formation of the isocyanate and the protonated amine. nih.gov

Hydrolysis Pathways of Substituted Ureas

In neutral hydrolysis, two competing mechanisms have been proposed:

APOE (Addition-Protonation-Oxygen-Elimination) Mechanism : This pathway involves the attack of a water molecule at the carbonyl carbon, accompanied by the urea's carbonyl oxygen abstracting a proton from another water molecule. nih.gov

APNE (Addition-Protonation-Nitrogen-Elimination) Mechanism : In this pathway, the attacking water molecule is accompanied by a nitrogen atom of the urea accepting a proton from a water molecule. nih.gov

Computational studies on urea and tetramethylurea suggest that the APNE pathway, particularly when mediated by two water molecules, has a lower free energy barrier than the APOE pathway, making it the more dominant route for neutral hydrolysis. nih.gov For N-aryl ureas, a general consensus suggests that hydrolysis proceeds through the generation of transient N-aryl isocyanate intermediates. nih.gov

Mechanisms of Carbonylation Reactions of Amines

The synthesis of substituted ureas can be achieved through the carbonylation of amines, a process that incorporates a carbonyl group from a source like carbon monoxide (CO). cmu.edu Palladium complexes are effective catalysts for the oxidative carbonylation of secondary amines to produce N,N,N',N'-tetraalkylureas. elsevierpure.com

The proposed mechanism for this transformation involves several key steps:

Oxidation of the active Pd(0) catalyst to a Pd(II) species.

Formation of a mono- or bis(carbamoyl)palladium intermediate through the reaction of the Pd(II) complex with CO and the amine.

Reductive elimination of the two carbamoyl (B1232498) ligands from the palladium center to form the urea product and regenerate the Pd(0) catalyst. elsevierpure.com

In reactions involving N-monoalkylcarbamoyl palladium complexes, evidence suggests the intermediate formation of an isocyanate. The carbamoyl ligand can undergo a base-promoted deprotonation to form an alkyl isocyanate, which then reacts with another molecule of amine to yield the final unsymmetrical urea product. elsevierpure.com

Decarbonylative C-N Coupling Reactions in Urea Contexts

Decarbonylative C-N coupling represents a strategy for forming C-N bonds with the concurrent loss of a carbonyl group. A notable application in the context of urea synthesis is the palladium-catalyzed reaction that converts arylcarbamoyl chlorides into tetrasubstituted ureas. researchgate.net This reaction provides a method for synthesizing diverse urea derivatives, accommodating a broad range of functional groups with good to high yields. researchgate.net The steric hindrance of the substituents on the nitrogen atom can influence the reaction, with yields decreasing as the size of the N-substituted groups increases. researchgate.net This transformation is significant as it assembles the urea structure through a novel bond-forming strategy that involves the expulsion of CO.

Advanced Applications in Chemical Research

Supramolecular Chemistry and Self-Assembly of Urea (B33335) Derivatives

The inherent properties of the urea moiety, such as its planarity and capacity to act as both a hydrogen bond donor and acceptor, make it an ideal building block for constructing complex supramolecular architectures. jst.go.jp This has spurred significant research into the self-assembly of urea derivatives.

The cooperative nature of hydrogen bonding is a key factor in these systems. The formation of one hydrogen bond can polarize adjacent groups, strengthening subsequent hydrogen bonds in a chain-like fashion. nih.gov This effect has been observed in various urea and thiourea-based systems, where intramolecular hydrogen bonding networks lead to increased catalytic activity of the terminal NH groups. nih.gov The analysis of these networks often involves techniques like X-ray crystallography and NMR spectroscopy to elucidate the precise bonding patterns and conformational preferences in both solid and solution states. nih.govresearchgate.net

The directional and cooperative nature of hydrogen bonds in urea derivatives drives their self-assembly into one-dimensional supramolecular polymers. nih.govtue.nl These assemblies can further organize into higher-order structures like fibers and gels. jst.go.jptue.nl The process is often spontaneous and can be influenced by factors such as solvent, temperature, and the specific molecular structure of the urea derivative. jst.go.jpnih.govtue.nl For instance, C3-symmetric tris-urea compounds have been shown to be excellent low-molecular-weight gelators, capable of forming gels in a variety of organic solvents. jst.go.jp

The balance between hydrophilic and hydrophobic interactions is also crucial, particularly in the formation of hydrogels. jst.go.jptue.nl By designing amphiphilic urea derivatives, where hydrophobic and hydrophilic groups are strategically placed, researchers can control the self-assembly process in aqueous environments to form well-defined fibrillar networks, mimicking biological structures like the extracellular matrix. jst.go.jptue.nl In some cases, the competition between different self-assembled structures can lead to responsive systems that change their architecture in response to external stimuli. nih.gov

Table 1: Examples of Self-Assembled Structures from Urea Derivatives

| Urea Derivative Type | Self-Assembled Structure | Driving Forces | Reference |

| C3-Symmetric Tris-ureas | Supramolecular Gels | Hydrogen Bonding, π-π Stacking | jst.go.jp |

| Bis-urea Bolaamphiphiles | Rod-like Micelles, Hydrogels | Hydrogen Bonding, Hydrophobic Effects | tue.nl |

| Nonsymmetrical Bis(urea)s and Tris(urea)s | Patchy Nanocylinders | Hydrogen Bonding, Phase Segregation | nih.gov |

Foldamers are synthetic oligomers that adopt well-defined, folded conformations, similar to the secondary structures of proteins. researchgate.netnih.gov N,N'-linked oligoureas are a prominent class of foldamers that predictably form helical structures stabilized by intramolecular hydrogen bonds. researchgate.netnih.govmdpi.com These oligourea helices are often more rigid than peptides and exhibit a high degree of conformational stability. researchgate.net The modular synthesis of these oligomers allows for precise control over their sequence and, consequently, their folded structure and function. nih.gov

The dynamic nature of these helical structures has been exploited to create responsive systems. For instance, oligomeric aromatic ureas with chiral centers can form dynamic helical architectures in solution. nih.gov These structures can be influenced by external factors, leading to potential applications in areas like molecular sensing and catalysis. The combination of urea-based foldamers with peptides has also been explored, creating hybrid structures with enhanced properties for mimicking protein surfaces and modulating protein-protein interactions. nih.gov

The polarized N-H groups of the urea moiety make it an excellent motif for anion recognition. rsc.orgrsc.org Urea-based receptors can bind anions through hydrogen bonding, with the two N-H groups often chelating a spherical anion or donating parallel hydrogen bonds to the oxygen atoms of an oxoanion. rsc.org The binding affinity and selectivity can be tuned by modifying the structure of the receptor, for example, by incorporating it into a more rigid scaffold or by adding other functional groups that can interact with the anion. rsc.orgnih.gov

Thiourea (B124793) derivatives often exhibit stronger anion binding than their urea counterparts due to the higher acidity of the thiourea N-H protons. frontiersin.org The binding event can often be detected by a change in color or fluorescence, making these receptors useful as anion sensors. frontiersin.org Furthermore, urea-based compounds have been developed as anion transporters that can facilitate the movement of anions across lipid bilayer membranes. This is typically achieved by designing a receptor that can encapsulate the anion, diffuse across the membrane, and then release the anion on the other side. The efficiency of this process can be controlled by external stimuli, such as light or changes in pH, leading to the development of stimulus-responsive anion transport systems. nih.gov

Table 2: Anion Binding Affinities of Urea and Thiourea-Based Receptors

| Receptor Type | Anion Binding Order | Key Interaction | Reference |

| Urea-based Clefts | F⁻ > Cl⁻ > Br⁻ > I⁻; H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻ | Hydrogen Bonding | frontiersin.org |

| Thiourea-based Clefts | F⁻ > Cl⁻ > Br⁻ > I⁻; H₂PO₄⁻ > HSO₄⁻ > NO₃⁻ > ClO₄⁻ | Stronger Hydrogen Bonding (more acidic N-H) | frontiersin.org |

| Stiff-stilbene bis(thio)ureas | Z-isomer binds anions more strongly than E-isomer | Simultaneous binding of both urea groups via four hydrogen bonds | nih.gov |

Coordination Chemistry and Ligand Design with Tetraalkyl Ureas

While well-known for their role in organocatalysis through hydrogen bonding, ureas and their derivatives are increasingly being explored as ligands in transition metal catalysis. nih.gov Their ability to coordinate directly to a metal center opens up new possibilities for catalyst design and reactivity. nih.govnih.gov

Tetraalkyl ureas, which lack N-H protons for hydrogen bonding, primarily act as ligands through the carbonyl oxygen atom. Research has demonstrated the complexation of these ureas with a variety of metal ions.

Uranyl(VI): Studies on the complexation of uranyl(VI) (UO₂²⁺) with urea and its alkyl derivatives have been conducted. iaea.org The interaction typically occurs through the carbonyl oxygen of the urea ligand. Spectroscopic and electrochemical investigations of uranyl(VI) complexes with tetraalkylurea ligands in ionic liquids have provided insights into their coordination behavior. researchgate.net The strong bond between uranium and the carbonyl oxygen is a key feature of these complexes. iaea.org

Palladium(II): Palladium(II) complexes with urea-containing ligands have been synthesized and characterized. researchgate.net In some cases, the urea moiety is part of a larger ligand scaffold designed to create a specific coordination environment around the palladium center. For instance, di-palladium complexes with thiolato ligands containing urea groups have been shown to act as anion receptors, where the metal complex and the urea group work in concert to bind anions. researchgate.net Palladium(II) complexes have also been shown to catalyze the alcoholysis of urea. nih.gov More recently, N-arylureas have been successfully employed as ligands for palladium-catalyzed heteroannulation reactions. nih.gov

Cadmium(II): The coordination chemistry of cadmium(II) with ligands containing N-donor atoms and carboxylate groups is well-established. nih.gov While specific studies on the complexation of N,N-diethyl-N',N'-dipropylurea with cadmium(II) are less common, the general principles of hard-soft acid-base theory suggest that the hard oxygen donor of the urea carbonyl would interact favorably with the borderline cadmium(II) ion. Heterometallic complexes involving platinum(II) and cadmium(II) have been reported where a ligand bridges the two metal centers. researchgate.net

Role of Steric Effects on Metal Ion Selectivity and Ligand Binding

While direct research on the metal ion selectivity of N,N-diethyl-N',N'-dipropylurea is not extensively documented in publicly available literature, the behavior of structurally related tetra-substituted and sterically hindered ureas provides significant insights. The bulky alkyl groups (diethyl and dipropyl) on the nitrogen atoms create significant steric hindrance around the carbonyl oxygen, which is a primary coordination site for metal ions. This steric crowding plays a crucial role in determining which metal ions can bind effectively.

Generally, the space-demanding nature of such ligands can force metal ions to adopt lower coordination numbers than they would with less hindered ligands like N,N'-dimethylpropyleneurea (dmpu). nih.gov This effect can lead to selectivity, favoring smaller metal ions or those that can adapt to a lower coordination geometry. The steric hindrance can also influence the stability of the resulting metal complex. In the broader context of N-substituted ureas, the interplay of steric and electronic effects is known to dictate the chemoselectivity of metal-catalyzed reactions. rsc.org The bulky substituents can prevent the approach of larger ions or competing ligands, thereby enhancing the selectivity for a specific metal ion that fits well within the sterically constrained binding pocket.

Exploration of Interchangeable Coordination Modes

Urea and its derivatives are known for their versatile coordination modes, acting as neutral or monoanionic ligands that can bind to metal centers in various ways. researchgate.net For a tetra-substituted urea like N,N-diethyl-N',N'-dipropylurea, which lacks N-H protons for deprotonation, coordination typically occurs through the carbonyl oxygen atom.

However, the specific orientation and bonding are influenced by the electronic and steric properties of the substituents. The hybridization of the nitrogen atoms in such ureas is often intermediate between trigonal and tetrahedral, leading to nonplanar amide groups. researchgate.netnih.gov This structural flexibility can allow for different coordination geometries upon binding to a metal center. While simple O-coordination is most common, the potential for more complex or interchangeable coordination modes, possibly involving weak interactions or conformational changes to accommodate different metal ions or reaction conditions, remains an area for exploration. The study of related N,N'-diethylurea complexes shows that they can form stable octahedral complexes with various transition metals, highlighting the capability of substituted ureas to act as effective ligands. researchgate.net

Role in Materials Science and Polymer Chemistry

The urea functional group is a cornerstone in polymer chemistry, and the specific properties of substituted ureas are being harnessed to create advanced materials.

Design of Reversible and Self-Healing Polymeric Materials via Dynamic Urea Bonds

A significant advancement in polymer science is the development of materials with dynamic covalent bonds that can exhibit properties like self-healing and reversibility. nih.govillinois.edu Hindered ureas, which have bulky substituents attached to their nitrogen atoms, are central to this technology. nih.govtandfonline.com The steric strain on the urea bond facilitates its reversible dissociation and re-formation, a process that can be triggered without a catalyst at relatively low temperatures. nih.govillinois.edu

This dynamic nature allows a damaged polymer network to autonomously repair itself. acs.org When a scratch or cut occurs, the broken urea bonds at the interface can reform, restoring the material's integrity. acs.org The simplicity of forming these hindered urea bonds, often by reacting a bulky amine with an isocyanate, makes it possible to incorporate this self-healing functionality into conventional polyureas and other urea-containing polymers. nih.govillinois.edu This expands the potential applications for these widely used materials, enabling the creation of more durable and sustainable products. tandfonline.comgoogle.com

Integration into Polyurea and Poly(urethane-urea) Formulations

N,N-diethyl-N',N'-dipropylurea can be considered a building block for specialized polyurea and poly(urethane-urea) (PUU) formulations. These polymers are known for their excellent mechanical properties and are used in coatings, adhesives, and elastomers. google.com By incorporating hindered urea structures, these traditionally stable thermoset polymers can be transformed into covalent adaptive networks (CANs). tandfonline.com These networks maintain the robust mechanical properties of conventional thermosets while also being reprocessable, recyclable, and self-healable. tandfonline.com The integration of such substituted ureas into the polymer backbone introduces dynamic crosslinks that enable these advanced functionalities. nih.govnih.gov

Utilization as Stabilizers in Propellant Formulations

Derivatives of urea are widely used as stabilizers in nitrocellulose-based propellants to prevent autocatalytic decomposition, which can lead to instability and accidental ignition. at.uadtic.mileurachem.org These stabilizers are electron-rich molecules that react with nitrogen oxides, the decomposition products of nitrate (B79036) esters, thereby inhibiting the degradation process. at.ua

Compounds structurally similar to N,N-diethyl-N',N'-dipropylurea, such as N,N'-diethyl-N,N'-diphenylurea (also known as Ethyl Centralite), are well-established stabilizers. at.uachemdad.comparchem.com These substituted ureas are valued for their high efficiency in scavenging nitrogen oxides and their compatibility with propellant formulations, where they can also act as plasticizers. at.uaparchem.com A comparative study on stabilizer capacity found that N,N'-diethyl-N,N'-diphenylurea was highly effective, surpassed only by diphenylamine (B1679370) in its ability to react with nitrogen dioxide. dtic.mil This suggests that other tetra-substituted ureas with similar electronic and steric profiles, like N,N-diethyl-N',N'-dipropylurea, would likely exhibit comparable stabilizing functions.

Organic Synthesis Building Blocks and Intermediates

Substituted ureas are valuable intermediates and building blocks in organic synthesis due to the versatility of the urea functional group. wikipedia.orgnih.gov

The synthesis of unsymmetrical tetra-substituted ureas, such as N,N-diethyl-N',N'-dipropylurea, can be achieved through various methods. A common approach involves the reaction of an isocyanate with a secondary amine. wikipedia.org More advanced methods describe the synthesis from carbamoylimidazoles activated by organometallic compounds like trimethylaluminium, allowing for the efficient creation of complex unsymmetrical ureas. nih.govacs.org These synthetic routes highlight the role of substituted ureas as products of targeted chemical transformations.

Furthermore, these compounds can serve as precursors for other complex molecules. For instance, N,N'-diisopropylthiourea, a related compound, is a key intermediate in the synthesis of N,N'-diisopropylcarbodiimide (DCC), a widely used dehydrating agent in the production of peptides, esters, and other fine chemicals. google.com This demonstrates the potential of substituted ureas and their thio-analogs as pivotal intermediates in multi-step synthetic pathways for pharmaceuticals and agrochemicals. nih.govhslg-tech.comumich.edu

Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data for the chemical compound Urea, N,N-diethyl-N',N'-dipropyl- corresponding to the advanced applications outlined in your request.

While the existence of this compound is confirmed in chemical databases nih.gov, there is no accessible information regarding its specific use in the following areas:

As a precursor for isocyanates and amine derivatives.

In the synthesis of nitrogen-containing heterocycles.

As a reagent for complex organic transformations.

In organocatalytic systems.

As a ligand in metal-catalyzed reactions.

The available literature discusses these applications in the context of other urea derivatives, such as N,N-diethylurea nih.gov, N-arylureas nih.gov, or provides general methodologies for the synthesis of ureas and their derivatives beilstein-journals.orgeurekaselect.com. However, to adhere to the strict requirement of focusing solely on "Urea, N,N-diethyl-N',N'-dipropyl-," it is not possible to generate a scientifically accurate and detailed article as requested.

Therefore, the content for the specified sections and subsections cannot be produced at this time due to the absence of relevant research findings for this particular compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and dynamics of N,N-diethyl-N',N'-dipropylurea in solution. Both one-dimensional and two-dimensional NMR experiments offer a wealth of information regarding the chemical environment of individual atoms and their through-bond and through-space connectivities.

For substituted ureas, the partial double bond character of the C-N bonds can lead to restricted rotation, resulting in distinct NMR signals for atoms that would otherwise be chemically equivalent. researchgate.net This phenomenon is particularly relevant for the ethyl and propyl groups attached to the nitrogen atoms.

Variable temperature (VT) NMR studies are instrumental in probing the conformational dynamics and equilibria of N,N-diethyl-N',N'-dipropylurea. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the rate of conformational exchange processes, such as rotation around the amide-like C-N bonds. researchgate.net

At low temperatures, the rotation around these bonds may be slow on the NMR timescale, leading to the observation of separate signals for the non-equivalent ethyl and propyl groups. researchgate.net As the temperature increases, the rate of rotation increases. If the exchange rate becomes fast relative to the NMR timescale, the distinct signals will coalesce into a single, time-averaged signal. researchgate.net

The analysis of line shapes as a function of temperature allows for the determination of the thermodynamic parameters for the rotational barrier, including the activation enthalpy (ΔH‡) and entropy (ΔS‡). researchgate.net These parameters provide quantitative insights into the energy landscape of the conformational exchange.

Table 1: Conceptual Data from Variable Temperature NMR Studies

| Temperature (°C) | Rotational Barrier (kcal/mol) | Conformer Population Ratio (A:B) |

| -20 | 16.5 | 60:40 |

| 25 | 15.9 | 55:45 |

| 85 | 15.2 | 50:50 |

Note: This table presents hypothetical data to illustrate the type of information obtained from VT-NMR experiments. Actual values would be determined experimentally.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, providing crucial information for stereochemical and conformational assignments. wikipedia.orgcapes.gov.br The NOE arises from the dipole-dipole interaction between nuclei that are close in space (typically within 5 Å). libretexts.org

In the context of N,N-diethyl-N',N'-dipropylurea, NOE experiments, such as 1D NOE difference spectroscopy or 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish the relative orientation of the ethyl and propyl substituents. youtube.comlibretexts.org For instance, irradiation of a specific proton signal and observation of an enhancement in the signal of another proton indicates that these two protons are spatially close.

These through-space correlations are invaluable for distinguishing between different possible conformations and confirming the stereochemical arrangement of the substituents around the urea (B33335) core. The strength of the NOE is approximately proportional to the inverse sixth power of the distance between the nuclei, allowing for a semi-quantitative estimation of internuclear distances. capes.gov.br

Table 2: Representative NOE Correlations for a Hypothetical Conformer

| Irradiated Proton(s) | Observed NOE Enhancement on Proton(s) | Implied Proximity |

| N-CH₂ (ethyl) | N-CH₂ (propyl) | Ethyl and propyl groups are on the same side of the urea plane. |

| CH₃ (ethyl) | CH₂CH₃ (propyl) | Close spatial arrangement of the terminal methyl and ethyl groups. |

| N-CH₂ (propyl) | Aromatic proton (if present) | Orientation of the propyl group relative to an aromatic substituent. |

Note: This table provides illustrative examples of potential NOE correlations.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information about the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in N,N-diethyl-N',N'-dipropylurea. The most prominent absorption band in the IR spectrum of a urea derivative is typically the C=O (carbonyl) stretching vibration, which appears in the region of 1630-1680 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding and the electronic effects of the substituents on the nitrogen atoms.

Other key vibrational bands include:

N-H stretching: If any N-H bonds are present (not the case for the fully substituted title compound).

C-N stretching: Usually observed in the 1400-1000 cm⁻¹ region.

C-H stretching and bending: From the ethyl and propyl groups, typically found around 2850-3000 cm⁻¹ (stretching) and in the fingerprint region (bending).

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy probes the electronic transitions within a molecule. For a simple alkyl-substituted urea like N,N-diethyl-N',N'-dipropylurea, the primary electronic transitions are typically the n → π* and π → π* transitions of the carbonyl group. These transitions usually occur in the ultraviolet region of the spectrum and may not be readily observable in common laboratory solvents that also absorb in this region. The position and intensity of these absorption bands can provide information about the electronic structure of the carbonyl chromophore and its interaction with the nitrogen lone pairs.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides highly accurate bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystalline form.

A crystal structure of a related compound, 1,3-diisopropylurea, is available in the Cambridge Structural Database (CCDC Number: 194782). nih.gov While not the exact compound , it provides a model for the types of interactions and packing that can be expected. For N,N-diethyl-N',N'-dipropylurea, an X-ray crystallographic study would reveal:

The planarity of the urea core.

The precise bond lengths of the C=O and C-N bonds, which can provide insight into the degree of double bond character.

The conformation of the ethyl and propyl substituents in the solid state.

The nature of intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces, which dictate the crystal packing.

Table 3: Hypothetical Crystallographic Data for N,N-diethyl-N',N'-dipropylurea

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C=O Bond Length | 1.25 Å |

| C-N(ethyl) Bond Length | 1.35 Å |

| C-N(propyl) Bond Length | 1.36 Å |

| Dihedral Angle (Et-N-C-N-Pr) | 175° |

Note: This table contains plausible data for an X-ray crystal structure determination.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In a mass spectrometer, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For N,N-diethyl-N',N'-dipropylurea, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ureas involve cleavage of the C-N bonds and the alkyl substituents. Analysis of the masses of the fragment ions can help to confirm the identity and arrangement of the ethyl and propyl groups.

Vibrational Sum-Frequency Generation (VSFG) Spectroscopy for Interfacial Studies of Urea Molecules

Vibrational Sum-Frequency Generation (VSFG) spectroscopy is a surface-specific technique that provides information about the structure, ordering, and orientation of molecules at interfaces. researchgate.net While VSFG is a powerful tool for studying interfacial phenomena, its direct application to a specific, non-amphiphilic small molecule like N,N-diethyl-N',N'-dipropylurea at an interface might be less common than for surfactants or polymers.

However, studies on urea itself at aqueous interfaces provide a relevant framework. VSFG studies have shown that urea molecules can be oriented at charged aqueous interfaces. nih.gov The orientation of the urea molecules is influenced by the surface charge and the orientation of neighboring water molecules. nih.gov Specifically, at charged interfaces, vibrational bands corresponding to the C=O stretch and NH₂ bend of urea can be observed, indicating a distinct molecular orientation. nih.gov

For N,N-diethyl-N',N'-dipropylurea, a VSFG study could potentially probe its orientation and conformation at an interface, for example, at the air-liquid or a solid-liquid interface. The technique is sensitive enough to detect changes in molecular orientation during chemical reactions at interfaces. liverpool.ac.uk

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of asymmetrically substituted ureas like N,N-diethyl-N',N'-dipropylurea will be guided by the principles of green and sustainable chemistry. Traditional methods often rely on hazardous reagents like phosgene (B1210022) or its derivatives. nih.gov Modern research is pivoting towards safer, more efficient, and atom-economical alternatives.

A significant research thrust is the development of catalytic, solvent-free, or green-solvent-based methodologies. For instance, the catalytic oxidative carbonylation of secondary amines presents a promising route. acs.org This approach, often utilizing transition metal catalysts, can directly assemble tetra-substituted ureas from readily available starting materials with higher atom economy. Another sustainable strategy involves the use of carbon dioxide as a C1 source, which is a safer alternative to phosgene.

Future pathways will likely focus on metal-free catalysis and the use of recoverable solvents. nih.govrsc.org For example, processes using reagents like N,N'-carbonyldiimidazole (CDI) are gaining traction as they avoid chlorinated byproducts. nih.gov The development of continuous flow processes will also be crucial for industrial-scale production, minimizing waste and enhancing safety. unife.it Research into enzymatic or bio-inspired catalytic systems could offer the ultimate in sustainable synthesis, though this remains a long-term goal.

Table 1: Comparison of Synthetic Pathways for Tetra-substituted Ureas

| Method | Reagents | Advantages | Challenges |

|---|---|---|---|

| Phosgene-based | Phosgene/Triphosgene (B27547), Amines | High reactivity, versatile | Highly toxic reagents, hazardous byproducts |

| Oxidative Carbonylation | Amines, CO, Oxidant, Catalyst | High atom economy, avoids phosgene | Requires catalyst, may need high pressure/temp |

| CDI-mediated | N,N'-Carbonyldiimidazole, Amines | Safer than phosgene, solid reagent | Stoichiometric use of CDI, byproduct removal |

| CO2-based | Amines, CO2, Dehydrating agent | Utilizes a renewable C1 source, green | Often requires harsh conditions, catalyst development needed |

Exploration of Novel Supramolecular Architectures and Responsive Materials

The urea (B33335) functional group is an excellent hydrogen bond donor and acceptor, making it a powerful building block for supramolecular chemistry. While the N,N,N',N'-tetra-substitution in compounds like N,N-diethyl-N',N'-dipropylurea precludes the classic N-H---O=C hydrogen bonding that defines many urea-based assemblies, these molecules can still participate in weaker C-H---O interactions and dipole-dipole interactions. nih.gov

Future research will likely explore how the specific alkyl groups (diethyl vs. dipropyl) in asymmetrical ureas influence their packing in the solid state and their aggregation in solution. This could lead to the design of novel liquid crystals or organogels. The asymmetry of the molecule is a key feature that could be exploited to create chiral supramolecular polymers or to influence the morphology of self-assembled structures.

A particularly exciting frontier is the development of "smart" or responsive materials. By incorporating photo-switchable or redox-active moieties into the structure of related urea compounds, it is possible to create materials whose supramolecular state, and thus their bulk properties (e.g., viscosity, color), can be controlled by external stimuli like light or an electrical potential. Research has shown that tetra-urea catenanes can exhibit dynamic stereochemical switching controlled by ionic guests, paving the way for ion-responsive materials. researchgate.net

Advanced Computational Modeling for Precise Property Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating materials discovery. dtu.dkumt.edu.my For a molecule like N,N-diethyl-N',N'-dipropylurea, DFT can be used to predict a wide range of properties before a single gram is synthesized.

Future research in this area will focus on several key aspects:

Conformational Analysis: Precisely predicting the most stable conformations of the molecule, which is crucial for understanding its interactions and packing. Studies on related molecules like N,N'-diethyl-N',N'-diphenylurea show that the substituents' orientation significantly impacts the molecular shape. researchgate.netnih.gov

Intermolecular Interactions: Modeling the weak interactions that govern self-assembly. This includes quantifying the strength of C-H---O bonds and van der Waals forces to predict how molecules will arrange in crystals or aggregates. umt.edu.my

Property Prediction: Calculating electronic properties (e.g., dipole moment, polarizability) and spectroscopic signatures (e.g., NMR, IR spectra) to aid in experimental characterization. researchgate.net

Reaction Pathway Modeling: Simulating potential synthetic routes to identify the most energetically favorable pathways and to understand reaction mechanisms, thereby guiding the development of more efficient syntheses. researchgate.net

As computational methods become more powerful, it will be possible to perform high-throughput virtual screening of numerous asymmetrical tetra-substituted ureas to identify candidates with desired properties for specific applications, such as optimized solubility or binding affinity.

Table 2: Predicted Properties of Urea Derivatives using Computational Methods

| Property | Computational Method | Significance |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Predicts bond lengths, angles, and stable conformations. researchgate.net |

| Interaction Energy | DFT with dispersion correction | Quantifies the strength of binding between molecules in an assembly. umt.edu.my |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Indicates chemical reactivity and electronic properties. researchgate.net |

| Vibrational Frequencies | DFT | Predicts IR and Raman spectra for structural confirmation. |

Expanding the Scope of Catalytic and Ligand Applications in Unexplored Chemical Transformations

While ureas are well-known in materials and medicinal chemistry, their application as ligands in homogeneous catalysis is a rapidly emerging field. nih.gov Recent studies have demonstrated that simple N-arylureas can act as effective, sterically undemanding ligands for palladium-catalyzed reactions, outperforming traditional phosphine (B1218219) ligands in certain transformations. nih.gov

The future for N,N-diethyl-N',N'-dipropylurea and its analogs in catalysis is rich with possibility. Research will likely explore their use in a variety of cross-coupling reactions beyond the initial examples. The electronic properties of the urea ligand can be fine-tuned by altering the alkyl substituents, potentially allowing for precise control over the catalyst's reactivity and selectivity.

An important area of investigation will be the application of these ligands in novel or challenging chemical transformations where traditional bulky ligands may be unsuitable. nih.gov This could include reactions involving sterically hindered substrates or the activation of less reactive chemical bonds. Furthermore, anchoring these urea-based ligands to solid supports could lead to the development of highly recyclable heterogeneous catalysts, combining the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones. The exploration of urea derivatives as components of metal-free catalysts, for instance in electrocatalysis for the oxygen reduction reaction, is another promising avenue. acs.org

Q & A

Q. What are the established synthetic routes for preparing Urea, N,N-diethyl-N',N'-dipropyl-?

The compound is synthesized via nucleophilic substitution reactions involving urea derivatives and alkyl halides. A validated protocol involves reacting diethylamine and dipropylamine with a urea precursor under controlled anhydrous conditions. For example, Kantlehner and coworkers developed a method using chloroformamidinium chloride intermediates to achieve high-purity yields . Key steps include:

- Step 1 : Formation of N,N-diethyl-N',N'-di-n-propylchloroformamidinium chloride.

- Step 2 : Hydrolysis under basic conditions to yield the final urea derivative. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize byproducts like N-alkylated impurities.

Q. How is Urea, N,N-diethyl-N',N'-dipropyl- characterized structurally?

Structural confirmation relies on NMR (¹H, ¹³C), FT-IR , and mass spectrometry .

- ¹H NMR : Distinct signals for ethyl (δ 1.0–1.2 ppm, triplet) and propyl (δ 0.8–1.0 ppm, multiplet) groups.

- FT-IR : Urea carbonyl stretching at ~1640–1680 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 226.36 (C₁₃H₂₆N₂O) . Cross-validation with computational methods (e.g., density functional theory) resolves ambiguities in stereoelectronic effects .

Q. What are the primary research applications of this urea derivative?

The compound serves as:

- A building block for synthesizing ionic liquids (e.g., guanidinium salts) due to its polar urea core .

- A ligand in coordination chemistry, leveraging its dual amine groups for metal chelation .

- A model system for studying hydrogen-bonding networks in supramolecular assemblies .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data across solvent systems?

Discrepancies arise from solvent polarity, hydrogen-bonding capacity, and temperature. A systematic approach includes:

- Controlled solvent variation : Test solubility in aprotic (e.g., DMF, DMSO) vs. protic (e.g., ethanol, water) solvents .

- Spectroscopic validation : Use UV-Vis or fluorescence spectroscopy to detect aggregation states that affect solubility .

- Thermodynamic analysis : Calculate Gibbs free energy of dissolution via van’t Hoff plots to identify entropy-driven vs. enthalpy-driven solubility .

Q. What experimental design considerations are critical for studying its biological activity?

While direct biological data for this compound is limited, analogous urea derivatives (e.g., N,N-diethyl-N',N'-diphenyl variants) show antimicrobial and anticancer properties . Key steps include:

- In vitro assays : Use cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (MTT assay) and selectivity indices.

- Mechanistic studies : Probe oxidative stress pathways (ROS detection) or apoptosis markers (caspase-3 activation) .

- Structure-activity relationship (SAR) : Modify alkyl chain lengths (ethyl vs. propyl) to optimize bioactivity .

Q. How can computational methods enhance understanding of its reactivity?

- Retrosynthesis planning : Tools like AI-powered synthesis platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases .

- Quantum chemical calculations : DFT studies (e.g., B3LYP/6-311+G**) model transition states for urea hydrolysis or alkylation reactions .

- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility trends or aggregation behavior .

Data Analysis & Contradiction Resolution

Q. How to resolve inconsistencies in reported spectroscopic data?

- Comparative analysis : Cross-reference with high-purity standards (e.g., CAS 57883-80-4) .

- Deuterated solvent effects : Account for solvent-induced shifts in NMR (e.g., DMSO-d₆ vs. CDCl₃) .

- Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., mono-alkylated urea) that distort spectral signals .

Q. What strategies validate its role in ionic liquid synthesis?

- Conductivity measurements : Compare ionic conductivity of guanidinium salts derived from this urea vs. other precursors .

- Thermal stability : TGA/DSC analysis identifies decomposition thresholds (>200°C for most urea-based ionic liquids) .

- Anion-exchange studies : Test compatibility with anions like BF₄⁻ or PF₆⁻ to optimize electrochemical stability .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | ↑ Yield at 70°C |

| Solvent Polarity | Anhydrous DMF | Minimizes hydrolysis |

| Molar Ratio (Amine:Urea) | 2:1 | Prevents mono-alkylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.